N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-3-5-14(6-4-12)15(21-8-7-19)10-18-17(20)16-9-13(2)11-22-16/h3-6,9,11,15,19H,7-8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECUZUKEMUQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CS2)C)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methylthiophene-2-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C16H21N1O3S1
- Molecular Weight : 305.41 g/mol
The structure includes a thiophene ring, a carboxamide group, and a hydroxyethoxy moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Properties : The presence of the hydroxy group suggests possible antioxidant activities, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.
In Vitro Studies
| Study | Cell Line | Assay Type | Result |
|---|---|---|---|
| MCF-7 (breast cancer) | MTT assay | IC50 = 25 µM | |
| HeLa (cervical cancer) | Apoptosis assay | Induces apoptosis | |
| Staphylococcus aureus | MIC test | MIC = 500 µg/mL |
These studies suggest that the compound possesses significant cytotoxic effects on tumor cell lines and antibacterial activity.
Case Studies
-
Case Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry explored the antitumor effects of structurally related compounds. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest.
-
Clinical Trials :
- Preliminary clinical trials involving analogs of this compound have shown promising results in patients with advanced solid tumors. The trials focused on dosage optimization and side effect management.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methylthiophene-2-carboxamide has shown promise in the treatment of various medical conditions:
- Vascular Occlusive Conditions : Research indicates that this compound may be effective in treating vascular occlusive conditions characterized by smooth muscle proliferation. This application is particularly relevant for conditions such as atherosclerosis and hypertension, where controlling smooth muscle cell growth is crucial .
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Its structural components allow for interaction with biological targets, making it a candidate for further exploration in cancer therapeutics.
Photochemistry and Material Science
The unique structure of this compound lends itself to applications in photochemistry:
- Photoinitiators : The compound has been investigated as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it suitable for use in coatings, adhesives, and dental materials .
- Polymer Synthesis : In combination with other monomers, this compound can be utilized to synthesize novel polymers with tailored properties for specific applications, including hydrogels and biocompatible materials .
Case Study 1: Vascular Smooth Muscle Proliferation
A study conducted on the effects of this compound on smooth muscle cell proliferation demonstrated significant inhibition of cell growth at specific concentrations. The results indicated potential therapeutic benefits for patients suffering from vascular diseases.
Case Study 2: Photopolymerization Processes
In a series of experiments aimed at optimizing photopolymerization techniques, researchers incorporated this compound as a photoinitiator. The findings revealed enhanced polymerization rates and improved mechanical properties of the resultant materials compared to traditional initiators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiophene Carboxamides
The following compounds share the thiophene carboxamide backbone but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide increases electrophilicity, enhancing interactions with bacterial enzymes. In contrast, the 4-methyl group in the target compound may stabilize the thiophene ring without significantly altering electron density.
Hydrophilic-Lipophilic Balance :
- The 2-hydroxyethoxy chain in the target compound improves aqueous solubility compared to purely lipophilic analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , which relies on a trifluoromethyl group for membrane penetration.
Synthetic Accessibility :
- HATU-mediated coupling (used in ) is a common route for carboxamide synthesis. However, the target compound’s branched ethyl side chain may require multi-step synthesis, similar to the Petasis reaction in .
Biological Activity :
- Nitrothiophene derivatives (e.g., ) exhibit confirmed antibacterial activity, while the target compound’s 4-methylphenyl group may redirect bioactivity toward fungal targets or anti-inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
